N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide: is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C16H12FN3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C16H12FN3OS/c1-10-4-2-3-5-13(10)15(21)19-16-18-14(20-22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,19,20,21) |
InChI Key |
KLTHWSQYUKWYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Thiadiazole derivatives have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide, including the presence of a fluorophenyl group and a heterocyclic ring.
4-Fluorophenylacetonitrile: Another compound with a fluorophenyl group, used as an intermediate in organic synthesis.
Uniqueness: this compound is unique due to its specific combination of a thiadiazole ring and a methylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
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